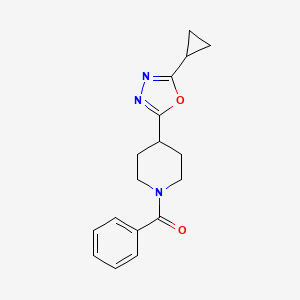
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(phenyl)methanone” is a small-molecule compound. It’s part of a class of compounds known as oxadiazoles, which are often used in the development of new pharmaceuticals .
Molecular Structure Analysis
The molecular formula of the compound is C16H18N4O2. The structure includes a piperidine ring attached to a phenyl group and an oxadiazole ring, which in turn is attached to a cyclopropyl group .Physical and Chemical Properties Analysis
The compound is a solid . Its molecular weight is 298.346. More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the available resources .Aplicaciones Científicas De Investigación
Antitubercular Activities
A series of cyclopropyl methanones, including derivatives similar to the query compound, were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. These compounds, through their structural activity, have demonstrated significant minimum inhibitory concentrations (MICs) and have shown potential in addressing drug-resistant strains of tuberculosis. The research highlights the compound's efficacy in in vivo models, suggesting its potential application in developing new antitubercular agents (Bisht et al., 2010).
Antimicrobial Activity
The antimicrobial properties of similar oxadiazole derivatives have been explored, with some compounds showing promising activity against various bacterial and fungal strains. This suggests potential applications in the development of new antimicrobial agents to combat resistant pathogens (Mallesha & Mohana, 2014).
Anticancer Activity
Compounds with structural similarities have been investigated for their anticancer activities, particularly against leukemia cell lines. The specific configuration of the piperidine and phenyl groups has been found to induce apoptosis in cancer cells, highlighting the compound's potential as a lead structure for developing new anticancer therapies (Vinaya et al., 2011).
Selective Estrogen Receptor Modulator (SERM) Activities
Research into structurally related compounds has identified potential applications as selective estrogen receptor modulators (SERMs), offering insights into their use in treating conditions sensitive to estrogen, such as osteoporosis and certain types of cancer (Palkowitz et al., 1997).
Inhibition of Cancer Cell Growth
Another notable application includes the inhibition of cancer cell growth through the disruption of specific cellular mechanisms, such as Na+/K(+)-ATPase and Ras oncogene activity, suggesting potential therapeutic applications in oncology (Lefranc et al., 2013).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to have various biological activities
Mode of Action
It’s worth noting that the oxadiazole moiety is a common feature in many bioactive compounds and is known to interact with various biological targets . The exact interaction of this compound with its targets would require further investigation.
Biochemical Pathways
Compounds containing the oxadiazole moiety have been reported to influence a wide range of biochemical pathways
Pharmacokinetics
The oxadiazole moiety is known to enhance the bioavailability of many drugs
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities . The specific effects of this compound would require further investigation.
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can often influence the action of bioactive compounds
Propiedades
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(14-4-2-1-3-5-14)20-10-8-13(9-11-20)16-19-18-15(22-16)12-6-7-12/h1-5,12-13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXOYKDFABUIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B3015603.png)
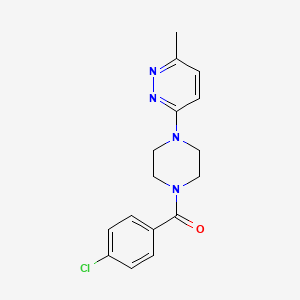
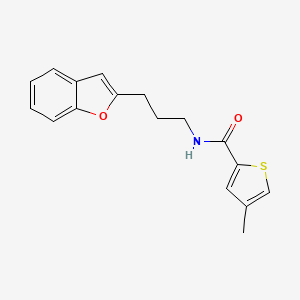
![4-hydroxy-N-{2-[1-benzylbenzimidazol-2-yl]ethyl}butanamide](/img/structure/B3015611.png)
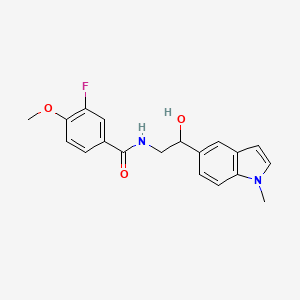
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B3015613.png)
methanone](/img/structure/B3015614.png)
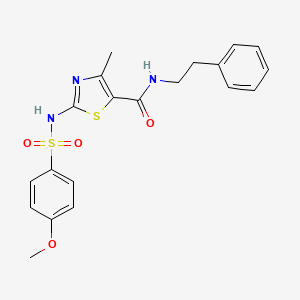
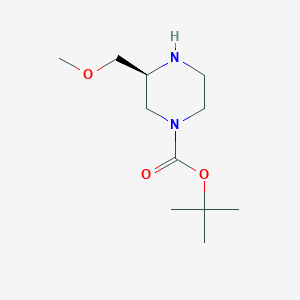
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B3015620.png)
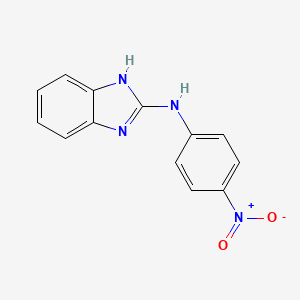

![N-(3-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3015623.png)
![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3015624.png)
